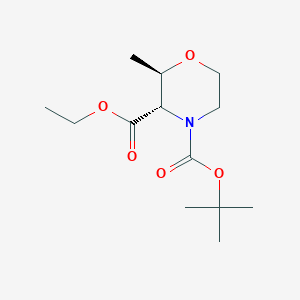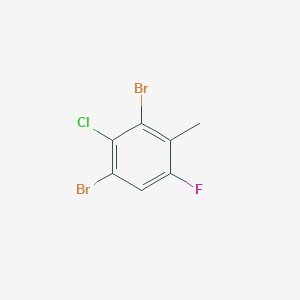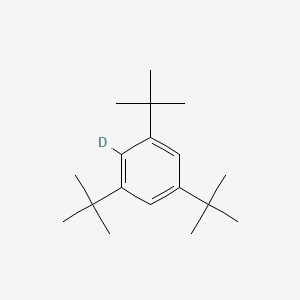
1,3,5-Tritert-butyl-2-deuteriobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tri-tert-butylbenzene-2-D is a derivative of 1,3,5-Tri-tert-butylbenzene, a compound known for its bulky tert-butyl groups attached to a benzene ring. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
1,3,5-Tri-tert-butylbenzene-2-D can be synthesized through a multi-step process involving the reaction of benzene with tert-butyl bromide in the presence of a base to form tert-butylbenzene. This intermediate is then further reacted with additional tert-butyl bromide under oxidative conditions to yield 1,3,5-Tri-tert-butylbenzene . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
1,3,5-Tri-tert-butylbenzene-2-D undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of tert-butyl-substituted benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tert-butyl-substituted cyclohexanes.
Scientific Research Applications
1,3,5-Tri-tert-butylbenzene-2-D is utilized in various scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,3,5-Tri-tert-butylbenzene-2-D involves its interaction with molecular targets through its bulky tert-butyl groups. These groups can influence the compound’s reactivity and binding affinity to various substrates. For example, in bromination reactions, the compound forms a clustered polybromide transition state, which is crucial for its reactivity .
Comparison with Similar Compounds
1,3,5-Tri-tert-butylbenzene-2-D can be compared with other similar compounds such as:
1,3-Di-tert-butylbenzene: Lacks one tert-butyl group, leading to different reactivity and steric properties.
1,3,5-Triisopropylbenzene: Contains isopropyl groups instead of tert-butyl groups, resulting in different steric hindrance and reactivity.
1-Bromo-2,4,6-tri-tert-butylbenzene: A brominated derivative with distinct reactivity due to the presence of a bromine atom.
These comparisons highlight the unique structural and chemical properties of 1,3,5-Tri-tert-butylbenzene-2-D, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H30 |
|---|---|
Molecular Weight |
247.4 g/mol |
IUPAC Name |
1,3,5-tritert-butyl-2-deuteriobenzene |
InChI |
InChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3/i10D |
InChI Key |
GUFMBISUSZUUCB-MMIHMFRQSA-N |
Isomeric SMILES |
[2H]C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


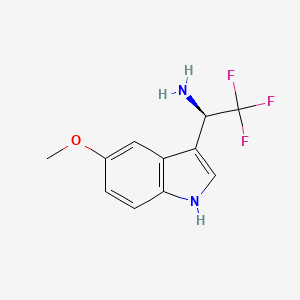
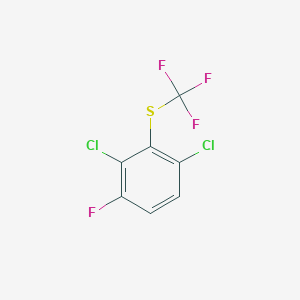

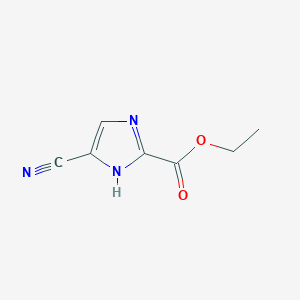

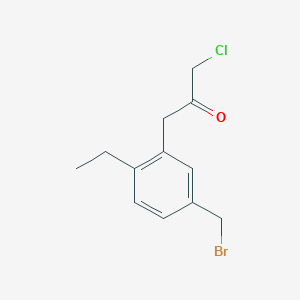



![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
